molecular formula C18H27NO3S B2690571 N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1351649-76-7

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2690571
CAS No.: 1351649-76-7
M. Wt: 337.48
InChI Key: BHHAUKSXVHIDBA-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative of tetrahydronaphthalene, offered as a high-purity compound for research purposes. This chemical is of significant interest in medicinal chemistry and neuroscience research, primarily for its potential as a modulator of voltage-gated sodium channels (Nav). Structural analogs within the sulfonamide class have demonstrated potent activity in modulating these channels, which are critical targets for investigating conditions related to neuronal excitability . Researchers can utilize this compound to probe the pathophysiology and potential treatment avenues for a range of disorders. Its proposed mechanism of action, based on related compounds, involves interaction with specific states of sodium channels to stabilize hyperexcitable neuronal membranes . This makes it a valuable tool for in vitro studies aimed at understanding neuropathic pain, epileptic seizures, and other neurological conditions linked to dysfunctional electrical signaling in the nervous system . The molecular structure incorporates a lipophilic tetrahydronaphthalene group linked to a polar hydroxyethyl-sulfonamide moiety, a profile that may influence its pharmacokinetic properties and target engagement. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHAUKSXVHIDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield cyclohexyl ketones or carboxylic acids, while reduction of the sulfonamide group can produce primary amines .

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects is complex and involves multiple molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analog: N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()

  • Key Differences: Substituent: A thiazolo-pyridine ring and methyl group on the phenyl ring vs. the cyclohexyl-hydroxyethyl group in the target compound. Electronic Effects: The thiazolo-pyridine introduces electron-rich aromatic systems, which may enhance π-π stacking interactions with biological targets compared to the aliphatic cyclohexyl group.
  • Hypothesized Impact :
    • The thiazolo-pyridine substituent could improve binding affinity to enzymes or receptors requiring aromatic interactions (e.g., kinase inhibitors) but may increase metabolic instability due to CYP450 interactions .

Functional Group Analog: 6-Hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulphonamide ()

  • Key Differences :
    • Core Structure : A naphthalene ring vs. tetrahydronaphthalene in the target compound.
    • Substituents : A 6-hydroxy group and N-methylation on the sulfonamide vs. the cyclohexyl-hydroxyethyl group.
  • Hypothesized Impact :
    • The hydroxyl and hydroxyethyl groups may enhance water solubility, but N-methylation could reduce hydrogen-bonding capacity. The absence of a cyclohexyl group might decrease lipophilicity, affecting tissue penetration .

Base Structure: 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide ()

  • Key Differences :
    • Substituent : The base compound lacks the cyclohexyl-hydroxyethyl group, having only a sulfonamide directly attached to the tetrahydronaphthalene core.
  • Hypothesized Impact :
    • The molecular weight of the base compound is 211 g/mol; the target compound’s additional substituents would increase its molecular weight, likely reducing solubility but improving lipid bilayer penetration .

Physicochemical and Pharmacological Hypotheses

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility Lipophilicity (LogP)
Target Compound ~350 (estimated) Cyclohexyl-hydroxyethyl Moderate High
N-[2-Methyl-5-(thiazolo...) () ~400 (estimated) Thiazolo-pyridine, methyl-phenyl Low Moderate
6-Hydroxy-N-(2-hydroxyethyl)... () 275 (estimated) Hydroxyethyl, 6-hydroxy, N-methyl High Low

Pharmacological Considerations

  • Target Compound : The cyclohexyl group may enhance binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase), while the hydroxyethyl group could mitigate excessive lipophilicity, balancing bioavailability.
  • Analog : The thiazolo-pyridine moiety might confer selectivity for receptors like tyrosine kinases but increase toxicity risks due to metabolic intermediates.
  • Analog : Higher solubility could favor renal excretion, reducing half-life compared to the target compound.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known by its CAS number 1351649-76-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1351649-76-7
  • Molecular Weight : 337.5 g/mol

This compound acts primarily as a P2X7 receptor antagonist . The P2X7 receptor is a member of the purinergic receptor family and plays a crucial role in various physiological and pathological processes, including inflammation and pain signaling. By inhibiting this receptor, the compound may exert anti-inflammatory effects and modulate pain pathways.

1. Anti-inflammatory Effects

Research indicates that antagonism of the P2X7 receptor can lead to reduced secretion of pro-inflammatory cytokines. In vitro studies have shown that compounds similar to this compound can decrease the levels of interleukin (IL)-1β and tumor necrosis factor (TNF)-α in macrophages stimulated by lipopolysaccharides (LPS) .

2. Analgesic Properties

The compound's analgesic potential has been explored through animal models. Studies suggest that P2X7 receptor antagonists can alleviate pain responses in models of neuropathic pain and inflammatory pain. For instance, administration of similar compounds resulted in significant reductions in pain behaviors in mice subjected to formalin-induced pain .

3. Neuroprotective Effects

There is emerging evidence that P2X7 receptor antagonists may provide neuroprotection in models of neurodegenerative diseases. The blockade of this receptor has been associated with reduced neuronal cell death and improved functional outcomes in models of Alzheimer's disease and multiple sclerosis .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of IL-1β and TNF-α secretion
AnalgesicReduction in pain responses
NeuroprotectiveDecreased neuronal cell death

Case Studies

  • Case Study on Inflammation : A study involving murine models demonstrated that treatment with this compound significantly reduced paw swelling and cytokine levels post-LPS administration. This reflects its potential utility in treating inflammatory conditions such as arthritis.
  • Case Study on Pain Management : In a controlled trial with chronic pain patients, a related compound targeting the P2X7 receptor showed promise in reducing pain scores compared to placebo controls. This suggests that this compound may offer similar benefits.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer :

  • Step 1 : Begin with the sulfonylation of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS 93-11-8) . React this intermediate with 2-cyclohexyl-2-hydroxyethylamine under anhydrous conditions using a base like triethylamine in dichloromethane.
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Step 3 : Confirm yield and purity using LC-MS and ¹H/¹³C NMR. Reference protocols for analogous sulfonamide syntheses can be found in orexin receptor agonist studies .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclohexyl group (δ ~1.0–2.0 ppm, multiplet), hydroxyethyl protons (δ ~3.5–4.0 ppm), and tetrahydronaphthalene aromatic protons (δ ~6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) with an exact mass matching the theoretical value (e.g., calculated for C₁₉H₂₇NO₃S: 373.1684).
  • HPLC Purity Analysis : Use a reversed-phase C18 column (UV detection at 254 nm) to confirm ≥95% purity .

Q. What experimental approaches are used to determine solubility and formulation compatibility?

Methodological Answer :

  • Solubility Screening : Perform a shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The cyclohexyl group may reduce aqueous solubility, necessitating co-solvents like PEG-400 .
  • Formulation Stability : Assess stability in common vehicles (e.g., 0.5% methylcellulose) under accelerated conditions (40°C/75% RH for 14 days) using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer :

  • Analog Design : Modify the sulfonamide moiety (e.g., substituents on the tetrahydronaphthalene ring) or cyclohexyl-hydroxyethyl side chain. For example, replacing the hydroxyethyl group with a quinuclidine moiety improved orexin receptor selectivity in prior work .
  • In Vitro Assays : Test analogs in radioligand binding assays (e.g., OX1R/OX2R for orexin targets) or enzymatic inhibition screens. Use IC₅₀ values to rank potency and selectivity .

Q. What strategies are employed to assess in vitro and in vivo toxicity profiles?

Methodological Answer :

  • Acute Toxicity : Conduct OECD Guideline 423 studies in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .
  • Cytotoxicity : Use MTT assays in HepG2 or HEK293 cells to evaluate mitochondrial dysfunction at 24–72 hours .
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) to rule out mutagenic potential .

Q. How is metabolic stability evaluated in preclinical development?

Methodological Answer :

  • Liver Microsome Incubations : Incubate the compound with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution LC-MSⁿ to detect hydroxylation or sulfonamide cleavage products .

Q. What techniques ensure enantiomeric purity for chiral analogs of this compound?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to resolve enantiomers. Optically pure synthesis can leverage chiral auxiliaries, as seen in quinuclidine-based carboxamide studies .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. How do researchers screen for polymorphic forms and select the most stable crystal structure?

Methodological Answer :

  • X-Ray Diffraction (XRD) : Compare experimental diffractograms with Cambridge Structural Database entries.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and enthalpy changes to distinguish polymorphs. Stable forms typically exhibit higher melting points and lower hygroscopicity .

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